molecular formula C13H17NO B14122199 2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-

2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-

Cat. No.: B14122199
M. Wt: 203.28 g/mol
InChI Key: CFTVJNKYTVMVCV-UHFFFAOYSA-N
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Description

2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethanamine stands out due to its specific substitution pattern and the presence of the ethanamine group, which imparts unique chemical and biological properties. Its distinct structure allows for diverse applications and potential therapeutic benefits .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran-7-yl)ethanamine

InChI

InChI=1S/C13H17NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h7-9H,1-6,14H2

InChI Key

CFTVJNKYTVMVCV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1CCN)OCC3

Origin of Product

United States

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